4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol
Description
4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a 2-ethyl-6-methylphenylamino group and a phenolic hydroxyl group. Its molecular formula is C₂₁H₂₀BrN₃O, with a molecular weight of 410.31 g/mol (estimated). The ethyl and methyl substituents on the phenyl ring increase lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
4-bromo-2-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O/c1-3-14-7-4-6-13(2)18(14)24-20-19(16-12-15(22)8-9-17(16)27)25-21-23-10-5-11-26(20)21/h4-12,24,27H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERNNWOGZTZQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=C(N=C3N2C=CC=N3)C4=C(C=CC(=C4)Br)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyrimidine and an aldehyde, under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core.
Amination: The ethyl and methyl-substituted aniline derivative is then coupled to the imidazo[1,2-a]pyrimidine core through a nucleophilic aromatic substitution reaction.
Phenol Formation: Finally, the phenol group is introduced via a hydroxylation reaction, often using reagents like sodium hydroxide or other bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted phenols or imidazo[1,2-a]pyrimidines.
Scientific Research Applications
Basic Information
- Molecular Formula : CHBrNO
- Molecular Weight : 423.3 g/mol
- Structure : The compound contains a bromine atom, an imidazopyrimidine moiety, and a phenolic group, which contribute to its biological activity.
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent. It has been investigated for its anticancer properties due to its ability to inhibit specific kinases involved in tumor growth and proliferation.
Case Study: Kinase Inhibition
Research has shown that derivatives of imidazopyrimidine compounds exhibit significant inhibition of protein kinases, which are crucial targets in cancer therapy. In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound for drug development .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Studies have indicated that similar imidazole and pyrimidine derivatives possess antibacterial and antifungal properties.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria. The results showed that modifications to the imidazopyrimidine structure could enhance antimicrobial efficacy, paving the way for the development of new antibiotics .
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology, particularly in treating neurological disorders.
Case Study: Neuroprotective Effects
Research exploring neuroprotective agents found that compounds with similar structures exhibit protective effects against neuronal cell death induced by oxidative stress. The findings indicate a promising avenue for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Mechanism of Action
The mechanism of action of 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
C325-0477: 4-Bromo-2-(3-{[3-(Trifluoromethyl)Phenyl]Amino}Imidazo[1,2-a]Pyrimidin-2-yl)Phenol
- Key Differences: The phenylamino group is substituted with a 3-CF₃ group instead of 2-ethyl-6-methylphenyl.
- Physicochemical Properties: Molecular weight: 449.23 g/mol logP: 5.678 (high lipophilicity) Hydrogen bond donors/acceptors: 2/5 Water solubility (logSw): -6.03 (poor aqueous solubility) .
6-Bromo-2-(4-Methoxyphenyl)-N-(2-Methylphenyl)Imidazo[1,2-a]Pyridin-3-Amine
- Core Heterocycle : Imidazo[1,2-a]pyridine (vs. pyrimidine in the target compound).
- Substituents : 4-OCH₃ and 2-CH₃ phenyl groups.
- Physicochemical Properties :
4-[8-Methyl-3-[(4-Methylphenyl)Amino]Imidazo[1,2-a]Pyridin-2-yl]Phenol
- Core Heterocycle : Imidazo[1,2-a]pyridine with 8-CH₃ and 4-CH₃ groups.
- Substituents: Phenolic hydroxyl group (shared with the target compound).
- Applications: Structural similarity to kinase inhibitors; phenol group may enhance solubility and metal-chelation properties .
Antileishmanial Activity (Compound 22)
- Structure: 2-Methoxy-5-(3-((2,4,4-trimethylpentan-2-yl)amino)imidazo[1,2-a]pyrimidin-2-yl)phenol.
- Key Features : Methoxy and bulky alkyl groups enhance metabolic stability.
- Activity : IC₅₀ values < 10 µM against Leishmania amazonensis promastigotes .
SGLT2 Inhibition (Compound A)
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural analogs.
Biological Activity
The compound 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a bromine atom, an imidazopyrimidine moiety, and a phenolic group. Its molecular formula can be represented as , with a molecular weight of approximately 396.29 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar heterocyclic compounds. For instance, derivatives of imidazo[1,2-a]pyrimidine have shown promising activity against various cancer cell lines.
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, compounds with similar structures have been reported to inhibit the proliferation of cancer cells by disrupting mitochondrial function and activating caspase pathways .
Case Studies
-
Inhibition of Cell Proliferation :
A study demonstrated that compounds structurally related to this compound exhibited significant inhibition of cell proliferation in A549 human lung cancer cells with an IC50 value as low as 9 μM. This was attributed to the compound's ability to induce senescence and inhibit migration capabilities . -
Cytotoxicity Against Multiple Cancer Types :
Another investigation assessed the cytotoxic effects of related compounds across various cancer cell lines (e.g., HeLa, MCF7). Results indicated that certain derivatives achieved GI50 values ranging from 0.25 μM to 48 μM, showcasing their broad-spectrum anticancer activity .
Data Table: Biological Activity Summary
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4-Bromo Derivative A | A549 | 9 | Induces apoptosis |
| 4-Bromo Derivative B | HeLa | 0.25 | Cell cycle arrest |
| 4-Bromo Derivative C | MCF7 | 6.72 | Inhibits migration |
Research Findings
Research indicates that the introduction of halogen atoms (like bromine) can enhance biological activity by increasing lipophilicity and altering electronic properties. The presence of the imidazo[1,2-a]pyrimidine core is crucial for interaction with biological targets such as kinases involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
